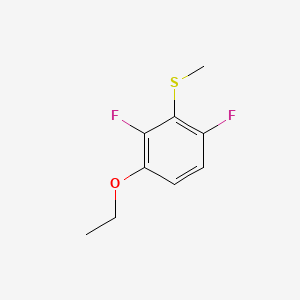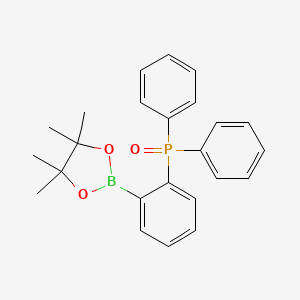
Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is an organophosphorus compound that features a phosphine oxide group attached to a phenyl ring, which is further substituted with a boronic ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group can be introduced via a borylation reaction, where a suitable aryl halide reacts with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Phosphine Oxide Introduction: The phosphine oxide group can be introduced through a reaction involving a phosphine precursor and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation and oxidation reactions, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phosphine group can undergo oxidation to form the phosphine oxide.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Reduction: The phosphine oxide group can be reduced back to the phosphine under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Oxidation: Formation of the phosphine oxide.
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Reduction: Regeneration of the phosphine.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Industry
Materials Science: Employed in the development of advanced materials, such as polymers and electronic devices.
Sensing Devices: Used in the fabrication of sensors for detecting various analytes.
Mécanisme D'action
The mechanism of action of Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group allows for cross-coupling reactions, while the phosphine oxide group can act as a ligand, coordinating with metal centers in catalytic processes. These interactions facilitate the formation of new chemical bonds and the modification of molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine Oxide: Lacks the boronic ester group, limiting its use in cross-coupling reactions.
Phenylboronic Acid: Does not contain the phosphine oxide group, reducing its versatility in catalysis.
Diphenylphosphine: Lacks the boronic ester group and is more prone to oxidation.
Uniqueness
Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is unique due to the combination of the boronic ester and phosphine oxide groups, which provide a dual functionality. This allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Propriétés
Formule moléculaire |
C24H26BO3P |
|---|---|
Poids moléculaire |
404.2 g/mol |
Nom IUPAC |
2-(2-diphenylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C24H26BO3P/c1-23(2)24(3,4)28-25(27-23)21-17-11-12-18-22(21)29(26,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-18H,1-4H3 |
Clé InChI |
HANDWSPHZZYTSE-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(((3S,4S)-1-(4-(benzo[d][1,3]dioxol-5-yl)cyclohex-3-en-1-yl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide-rel](/img/structure/B14026644.png)

![1H,4H,6H,7H-Pyrano[4,3-B]pyrrole](/img/structure/B14026659.png)
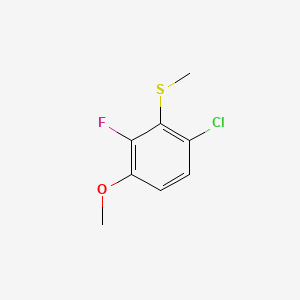
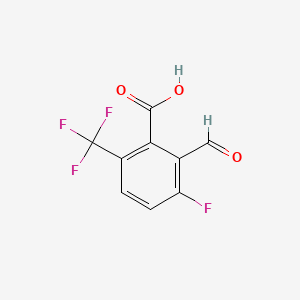
![[1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride](/img/structure/B14026674.png)


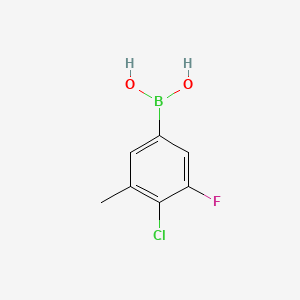
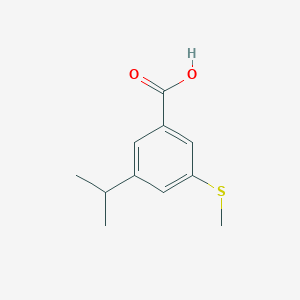
![Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B14026700.png)
